molecular formula C11H16F3NO3 B8184690 tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8184690
M. Wt: 267.24 g/mol
InChI Key: ICLGWQBTFHOQTG-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl carbamate group at position 1, a ketone moiety at position 3, and a trifluoromethyl (-CF₃) substituent at position 5 of the piperidine ring. This compound is a versatile intermediate in medicinal and organic chemistry, often employed in the synthesis of bioactive molecules due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

tert-butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLGWQBTFHOQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group in tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug discovery.

Industry

In the materials science industry, this compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the ketone and ester groups can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Molecular Formula Substituents Functional Groups Key Structural Features
This compound C₁₁H₁₆F₃NO₃ - 3-oxo
- 5-CF₃
Carbamate, ketone, trifluoromethyl High lipophilicity due to -CF₃; ketone enables further derivatization
tert-Butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate () C₁₇H₂₀F₃N₂O₃ - 4-hydroxy
- 4-(5-CF₃-pyridinyl)
Carbamate, hydroxyl, pyridine, trifluoromethyl Pyridine ring introduces aromaticity; hydroxyl group enhances hydrogen-bonding potential
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate () C₁₄H₂₁F₂NO₄ - 3,3-difluoro
- 5-(3-oxobutanoyl)
Carbamate, ketone, acyloxy Difluoro substituents increase electronegativity; acyloxy group expands reactivity for nucleophilic attacks

Physicochemical and Application Differences

  • Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound enhances membrane permeability compared to non-fluorinated analogs. However, the pyridinyl group in the compound may improve solubility due to aromatic π-stacking interactions .
  • Reactivity: The 3-oxo group in the target compound allows for keto-enol tautomerism and condensation reactions, whereas the 3,3-difluoro substituent in ’s compound reduces ring flexibility and increases resistance to oxidation .
  • Commercial Viability : The discontinuation of the target compound contrasts with the continued availability of analogs like those in and , which may reflect superior stability or broader synthetic utility .

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